6,11-Dihydrodibenzo[b,e]thiepin-11-ol
Overview
Description
6,11-Dihydrodibenzo[b,e]thiepin-11-ol is an organic compound that belongs to the dibenzothiepin family. This compound is characterized by a thiepin ring system fused with two benzene rings and an alcohol functional group at the 11th position. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic materials.
Scientific Research Applications
6,11-Dihydrodibenzo[b,e]thiepin-11-ol has a wide range of applications in scientific research:
Mechanism of Action
Mode of Action
It’s known that the compound may interact with its targets, leading to changes at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6,11-Dihydrodibenzo[b,e]thiepin-11-ol . These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,11-Dihydrodibenzo[b,e]thiepin-11-ol typically involves the reduction of 6,11-Dihydrodibenzo(b,E)thiepin-11-one. The reduction can be carried out using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6,11-Dihydrodibenzo[b,e]thiepin-11-ol undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: 6,11-Dihydrodibenzo(b,E)thiepin-11-one
Reduction: this compound
Substitution: Various substituted dibenzothiepin derivatives
Comparison with Similar Compounds
Dibenzo(b,E)thiepin-11-one: An oxidized form of 6,11-Dihydrodibenzo[b,e]thiepin-11-ol.
7,8-Difluoro-6,11-dihydrodibenzo(b,E)thiepin-11-ol: A fluorinated derivative with potential enhanced biological activity.
Dibenzo(b,E)thiepin-11(6H)-one: Another related compound with similar structural features.
Uniqueness: this compound is unique due to its specific functional group (hydroxyl group) at the 11th position, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various derivatives with potential therapeutic applications .
Properties
IUPAC Name |
6,11-dihydrobenzo[c][1]benzothiepin-11-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12OS/c15-14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)14/h1-8,14-15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRRONOEUGUFFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of the thiepine ring in 6,11-dihydrodibenzo(b,e)thiepin-11-ol?
A1: The thiepine ring in 6,11-dihydrodibenzo(b,e)thiepin-11-ol adopts a non-planar conformation. X-ray crystallography studies reveal that the seven-membered thiepine ring exhibits a slightly twisted V-shape []. This non-planarity is likely due to the inherent strain within the seven-membered ring system and the presence of the sulfur atom. This specific conformation could influence the molecule's interactions with biological targets and its physicochemical properties.
Q2: How does the presence of intramolecular hydrogen bonding impact the structure of 6,11-dihydrodibenzo(b,e)thiepin-11-ol?
A2: Both independent molecules (A and B) of 6,11-dihydrodibenzo(b,e)thiepin-11-ol in the asymmetric unit exhibit an intramolecular O—H⋯N hydrogen bond []. This interaction likely contributes to stabilizing the molecule's conformation by holding the hydroxyl group and the nitrogen atom in a specific spatial arrangement.
Q3: What is the significance of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol in pharmaceutical synthesis?
A3: 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol serves as a crucial intermediate in the synthesis of Baloxavir Marboxil [, ]. Baloxavir Marboxil is an antiviral drug used for treating influenza infections. The development of a scalable and quality-controllable process for synthesizing this specific difluoro derivative is essential for ensuring the efficient production of Baloxavir Marboxil.
Q4: What types of intermolecular interactions are observed in the crystal structure of 6,11-dihydrodibenzo(b,e)thiepin-11-ol?
A4: Analysis of the crystal structure reveals weak intermolecular C—H⋯O and C—H⋯π-ring interactions between adjacent molecules of 6,11-dihydrodibenzo(b,e)thiepin-11-ol []. These interactions contribute to the overall packing arrangement of molecules within the crystal lattice and influence the compound's physical properties, such as melting point and solubility.
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